![molecular formula C8H6N2O2 B11807671 6-Formyl-3-methoxypicolinonitrile](/img/structure/B11807671.png)
6-Formyl-3-methoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-3-methoxypicolinonitrile is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 6-Formyl-3-methoxypicolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxypyridine with formylating agents under controlled conditions to introduce the formyl group at the 6-position of the pyridine ring. The nitrile group can be introduced through subsequent reactions involving cyanation reagents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Analyse Chemischer Reaktionen
6-Formyl-3-methoxypicolinonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Formyl-3-methoxypicolinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds.
Medicine: Research involving this compound may lead to the discovery of new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 6-Formyl-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
6-Formyl-3-methoxypicolinonitrile can be compared with other similar compounds, such as:
6-Formyl-3-(4-methoxyphenyl)picolinonitrile: This compound has a similar structure but includes a phenyl group, which can influence its chemical and physical properties.
3-Formyl-6-methylchromone: This compound has a chromone backbone and different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H6N2O2 |
---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
6-formyl-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-3-2-6(5-11)10-7(8)4-9/h2-3,5H,1H3 |
InChI-Schlüssel |
VBADJTFUNAZWNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.